Tetrahydropalmatrubine

Description

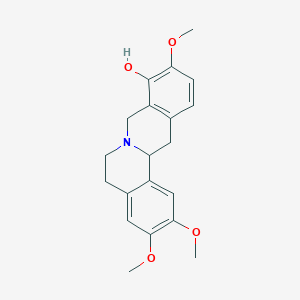

Structure

3D Structure

Properties

CAS No. |

7762-76-7 |

|---|---|

Molecular Formula |

C20H23NO4 |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-ol |

InChI |

InChI=1S/C20H23NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,9-10,16,22H,6-8,11H2,1-3H3 |

InChI Key |

DKBYSDUFSXFXMP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

Tetrahydropalmatrubine: A Technical Guide to Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of tetrahydropalmatrubine, a tetrahydroprotoberberine isoquinoline alkaloid. It details its natural occurrences, biosynthetic pathway, and the experimental methodologies used for its isolation and quantification.

Natural Sources of this compound

This compound is a metabolite of the more widely known alkaloid, l-tetrahydropalmatine (THP).[1][2] Consequently, it is found in plant species that are primary sources of THP. These plants belong mainly to the Papaveraceae and Menispermaceae families.[1][2] The primary genera known to contain these alkaloids are Corydalis and Stephania.[3][4]

The tuberous roots of these plants are typically the primary source of these alkaloids and have been used for centuries in traditional Chinese medicine for their analgesic and sedative properties.[3][5] While quantification data for this compound is sparse in the literature, the content of its parent compound, tetrahydropalmatine, is well-documented and serves as an indicator of promising source materials.

Data Presentation: Tetrahydropalmatine Content in Various Plant Species

| Plant Species | Family | Plant Part | Alkaloid Content (as l-Tetrahydropalmatine) | Reference(s) |

| Stephania rotunda | Menispermaceae | Root | 1.2–1.5% yield | [3] |

| Corydalis yanhusuo | Papaveraceae | Rhizome | ~12.7 mg/g (total alkaloids) | [6] |

| Corydalis yanhusuo (Dietary Supplement) | Papaveraceae | Varies | Highly variable; one product was enriched to ~5 mg/g | [6][7] |

| Stephania glabra | Menispermaceae | Root | Contains hyndanrine (tetrahydropalmatine) | [3] |

| Stephania epigaea | Menispermaceae | Not Specified | A known source of THP | [1] |

| Enantia chlorantha | Annonaceae | Root Bark | Source for palmatine, a precursor to THP | [8] |

Biosynthesis of this compound

This compound is synthesized via the benzylisoquinoline alkaloid (BIA) pathway. The biosynthesis originates from L-tyrosine and proceeds through a series of complex enzymatic steps to form the core tetrahydroprotoberberine scaffold. A key intermediate in this pathway is (S)-reticuline, which is a critical branch-point precursor for numerous BIAs.

The direct biosynthesis of this compound can be achieved through the methylation of (S)-scoulerine. The process involves specific O-methyltransferases (OMTs) that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl groups of the scoulerine molecule. Engineered yeast strains have been developed to produce (S)-tetrahydropalmatrubine de novo from (S)-reticuline, demonstrating the feasibility of microbial production platforms.[9] The pathway can proceed through two potential routes to the related compound (S)-tetrahydropalmatine, highlighting the central role of this compound as an intermediate.[9]

Visualization: Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway from (S)-Reticuline to this compound and Tetrahydropalmatine.

Experimental Protocols

The isolation and analysis of this compound from complex plant matrices require robust and sensitive methodologies. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the gold standards for quantification.[10][11]

Visualization: Experimental Workflow

Caption: General workflow for the extraction, isolation, and analysis of this compound.

Protocol 1: Extraction and Isolation of Tetrahydroprotoberberine Alkaloids

This protocol provides a general method for extracting and isolating alkaloids from plant material.

-

Preparation of Plant Material: Collect the desired plant part (e.g., roots or rhizomes of Corydalis sp.). Dry the material in a shaded, well-ventilated area or in an oven at 40-50°C to a constant weight. Grind the dried material into a fine powder.

-

Extraction: Macerate the powdered plant material in a suitable solvent (e.g., 70-95% ethanol or methanol) at a ratio of 1:10 (w/v) for 24-48 hours with occasional shaking.[12] Alternatively, use a Soxhlet apparatus for continuous extraction over 6-8 hours.

-

Concentration: Filter the extract through cheesecloth and then filter paper to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

-

Acid-Base Partitioning (for enrichment):

-

Dissolve the crude extract in 2-5% hydrochloric acid.

-

Wash the acidic solution with a nonpolar solvent like hexane or dichloromethane to remove neutral and weakly acidic compounds.

-

Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

-

Extract the liberated free alkaloids into a solvent such as dichloromethane or chloroform.

-

Combine the organic layers and evaporate the solvent to yield an enriched alkaloid fraction.

-

-

Purification: Subject the enriched alkaloid fraction to column chromatography.[13] Use a stationary phase like silica gel or alumina. Elute with a gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding methanol. Collect fractions and monitor them by thin-layer chromatography (TLC) to pool similar fractions. Further purification can be achieved by preparative HPLC.[8]

Protocol 2: Quantification by UPLC-MS/MS

This protocol is adapted from methodologies for analyzing l-THP and its metabolites.[10][14]

-

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).

-

Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3-0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ESI.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions must be determined for this compound and an appropriate internal standard (IS). For the related l-THP, a transition of m/z 356.2 → 191.9 is often used.[11] The specific transition for this compound would need to be optimized.

-

Optimization: Optimize cone voltage and collision energy for each analyte and the IS to maximize signal intensity.

-

-

Sample Preparation (from purified fractions or crude extract):

-

Accurately weigh and dissolve the extract in the initial mobile phase composition.

-

Perform serial dilutions to create calibration standards and quality control (QC) samples.

-

Add the internal standard to all samples, calibrators, and QCs.

-

Filter the samples through a 0.22 µm syringe filter before injection.

-

-

Validation and Analysis:

-

Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

-

Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.

-

Quantify the amount of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 6. frontiersin.org [frontiersin.org]

- 7. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]

- 8. One-step purification of palmatine and its derivative dl-tetrahydropalmatine from Enantia chlorantha using high-performance displacement chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Simultaneous determination of L-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra high performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. plantarchives.org [plantarchives.org]

- 13. Isolation and Purification of Bioactive Compounds from the Stem Bark of Jatropha podagrica - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tetrahydropalmatrubine: Chemical Properties, Structure, and Biological Activity

Introduction

Tetrahydropalmatrubine is a tetrahydroprotoberberine alkaloid and a significant metabolite of the pharmacologically active compound, l-tetrahydropalmatine (THP).[1][2] THP is extracted from various plants, notably from the genus Corydalis, and has been utilized in traditional medicine for its analgesic and sedative properties.[2] As a metabolite, this compound is gaining attention from researchers for its own potential biological activities, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of this compound, with a focus on its mechanism of action and relevant experimental protocols for its synthesis and study.

Chemical and Physical Properties

Quantitative data for many of the physicochemical properties of this compound are not extensively reported in the literature. However, key identifiers and calculated properties are available. For comparative purposes, the properties of its parent compound, l-tetrahydropalmatine, are also provided.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C20H23NO4 | [3] |

| Molecular Weight | 341.41 g/mol | [3] |

| Monoisotopic Mass | 341.1627 u | [3] |

| AlogP | 3.07 | [3] |

| Polar Surface Area | 51.16 Ų | [3] |

| Acidic pKa | 9.23 | [3] |

| Basic pKa | 6.28 | [3] |

Table 2: Physicochemical Properties of the Parent Compound, (-)-Tetrahydropalmatine

| Property | Value | Source |

| Molecular Formula | C21H25NO4 | [1] |

| Molecular Weight | 355.43 g/mol | [4] |

| Melting Point | 138-139 °C | [5] |

| Solubility | Slightly soluble in Chloroform, Ethanol, and Methanol. | [5] |

| Appearance | White to Pale Yellow Solid | [5] |

Chemical Structure

This compound is a derivative of tetrahydropalmatine, characterized by the demethylation of one of the four methoxy groups. The levorotatory enantiomer, (-)-(S)-Tetrahydropalmatrubine, is the subject of targeted synthesis and biological investigation.

-

IUPAC Name: (13aS)-2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol

-

SMILES String: COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC

Pharmacology and Mechanism of Action

Recent studies have begun to elucidate the specific pharmacological effects of this compound, distinguishing its activity from that of its parent compound. A significant finding is its role in macrophage-mediated inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis.

The primary mechanism of action identified for this compound involves the targeting of FOS-like antigen 2 (Fosl2), a component of the activator protein-1 (AP-1) transcription factor complex. By interacting with Fosl2, this compound promotes its translocation to the nucleus where it interacts with c-Jun. This interaction inhibits the transcription of pro-inflammatory genes mediated by AP-1.[6]

Figure 1: Signaling pathway of this compound in inhibiting macrophage inflammation.

Experimental Protocols

Enantioselective Total Synthesis of (-)-(S)-Tetrahydropalmatrubine

The enantioselective total synthesis of (-)-(S)-Tetrahydropalmatrubine has been achieved, providing a method to obtain this compound with high purity for research purposes.[7] The synthesis originates from (S)-N-norlaudanidine, a benzyltetrahydroisoquinoline, which is synthesized with high enantioselectivity using a chiral auxiliary-assisted Bischler-Napieralski cyclization/reduction approach.

Key Steps:

-

Bischler-Napieralski Cyclization: A chiral phenethylamine derivative is condensed with a phenylacetic acid derivative, followed by cyclization to form a dihydroisoquinoline.

-

Asymmetric Reduction: The resulting imine is reduced stereoselectively to establish the chiral center of the tetrahydroisoquinoline core.

-

Berberine Bridge Formation: The benzyltetrahydroisoquinoline is then treated with formaldehyde and an acid catalyst to construct the characteristic bridged ring system of the protoberberine scaffold.

-

Demethylation: Selective demethylation of the resulting tetrahydropalmatine derivative yields (-)-(S)-Tetrahydropalmatrubine.

Figure 2: Workflow for the enantioselective synthesis of (-)-(S)-Tetrahydropalmatrubine.

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory effects of this compound can be assessed using a lipopolysaccharide (LPS)-induced inflammation model in macrophage cell lines, such as RAW264.7.[6]

Methodology:

-

Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours).

-

Nitric Oxide (NO) Assay: The production of NO in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., Fosl2, p-c-Jun, c-Jun, IκBα, p-p65, p65) and a loading control (e.g., β-actin). The blots are then incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence detection system.

-

Immunofluorescence: Cells grown on coverslips are treated as described above, then fixed, permeabilized, and stained with a primary antibody against Fosl2, followed by a fluorescently-labeled secondary antibody and DAPI for nuclear counterstaining. The subcellular localization of Fosl2 is then observed using a fluorescence microscope.

-

Co-immunoprecipitation (Co-IP): To confirm the interaction between Fosl2 and c-Jun, cell lysates are incubated with an anti-Fosl2 antibody, and the immunocomplexes are captured using protein A/G-agarose beads. The precipitated proteins are then analyzed by Western blotting using an anti-c-Jun antibody.

Conclusion

This compound, a metabolite of l-tetrahydropalmatine, is emerging as a bioactive compound with distinct pharmacological properties. Its anti-inflammatory activity, mediated through the targeting of the Fosl2/AP-1 signaling pathway, presents a promising avenue for the development of novel therapeutics for inflammatory conditions. Further research is warranted to fully elucidate its pharmacological profile, including its other potential molecular targets, pharmacokinetic and pharmacodynamic properties, and in vivo efficacy in various disease models. The development of robust synthetic methods will be crucial to facilitate these future investigations.

References

- 1. (-)-Tetrahydropalmatine | C21H25NO4 | CID 72301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Compound: this compound (CHEMBL522746) - ChEMBL [ebi.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. D-Tetrahydropalmatine CAS#: 3520-14-7 [m.chemicalbook.com]

- 6. Corydalis decumbens and tetrahydropalmatrubin inhibit macrophages inflammation to relieve rheumatoid arthritis by targeting Fosl2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective total synthesis and X-ray structures of the tetrahydroprotoberberine alkaloids (-)-(S)-tetrahydropalmatrubine and (-)-(S)-corytenchine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Isolation and Discovery of Tetrahydropalmatrubine from Corydalis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydropalmatrubine, a tetrahydroprotoberberine isoquinoline alkaloid, is a recognized metabolite of the pharmacologically significant compound, Tetrahydropalmatine (THP). THP is abundantly found in various species of the Corydalis genus, a plant with a long history in traditional medicine. This technical guide provides a comprehensive overview of the methodologies for the isolation of the parent compound, THP, from Corydalis and the subsequent identification of its metabolite, this compound. The document details the experimental protocols for extraction, purification, and structural elucidation. Furthermore, it presents quantitative data in structured tables and visualizes complex workflows and pathways using Graphviz diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Introduction

The genus Corydalis is a rich source of isoquinoline alkaloids, which are known for their diverse and potent pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects[1][2]. One of the most studied alkaloids from this genus is Tetrahydropalmatine (THP)[3]. Pharmacokinetic studies have revealed that THP is metabolized in vivo into several derivatives, including the monodesmethyl metabolite, L-tetrahydropalmatrubine[1][4]. The discovery and characterization of such metabolites are crucial for understanding the complete pharmacological and toxicological profile of the parent compound.

This guide focuses on the isolation of the precursor, Tetrahydropalmatine, from Corydalis and the analytical techniques employed in the discovery and structural elucidation of its metabolite, this compound.

Experimental Protocols

General Workflow for Isolation and Discovery

The overall process involves the extraction of total alkaloids from the plant material, followed by chromatographic separation to isolate the parent compound, THP. The discovery of this compound is primarily achieved through pharmacokinetic studies involving the administration of THP and subsequent analysis of biological samples to identify its metabolites.

Protocol for Extraction and Isolation of Tetrahydropalmatine from Corydalis yanhusuo

This protocol is a synthesis of established methods for alkaloid extraction from Corydalis species[5][6].

-

Preparation of Plant Material:

-

Air-dry the tubers of Corydalis yanhusuo.

-

Pulverize the dried tubers into a coarse powder (approximately 50 mesh).

-

-

Extraction:

-

Weigh 500 g of the powdered C. yanhusuo.

-

Add 10 L (20 times the weight of the powder) of 70% ethanol. Adjust the pH to 10 using diluted ammonia[5].

-

Perform reflux extraction for 60 minutes. Repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates from all extractions.

-

-

Concentration and Partitioning:

-

Concentrate the combined filtrate under reduced pressure to remove the ethanol.

-

Dilute the resulting aqueous residue with water to a final volume of 1000 mL[5].

-

Perform liquid-liquid extraction with a suitable organic solvent like ethyl acetate to partition the alkaloids.

-

-

Purification by Column Chromatography:

-

The crude alkaloid extract is subjected to silica gel column chromatography[7].

-

Elute the column with a gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH), starting with a higher proportion of CH₂Cl₂ and gradually increasing the polarity with MeOH (e.g., 10:1, 5:1, 3:1, 1:1, 1:2 v/v)[7].

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

-

Final Purification by HPLC:

Protocol for Identification of this compound in Plasma

This protocol is based on pharmacokinetic studies of THP[9].

-

Animal Study:

-

Sample Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Perform protein precipitation by adding a solvent like acetonitrile to the plasma samples.

-

Alternatively, use liquid-liquid extraction for sample clean-up.

-

-

LC-MS/MS Analysis:

-

Analyze the prepared plasma samples using a validated Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) method[9].

-

Use a C18 analytical column for chromatographic separation.

-

Employ a positive electrospray ionization source and monitor the specific mass transitions for THP and its potential metabolites, including this compound, in Multiple Reaction Monitoring (MRM) mode.

-

Data Presentation

Quantitative Yields of Alkaloids from Corydalis yanhusuo

The following table summarizes the content of various alkaloids, including Tetrahydropalmatine, obtained from Corydalis yanhusuo after an optimized extraction and purification process.

| Alkaloid | Content (%) in Purified Extract[5] |

| (+)-Corydaline | 3.55 |

| Tetrahydropalmatine | 3.13 |

| Coptisine | 2.79 |

| Palmatine hydrochloride | 2.24 |

| Dehydrocorydaline | 13.11 |

| (R)-(+)-Corypalmine | 2.37 |

| Protopine | 2.71 |

| Glaucine | 14.03 |

Pharmacokinetic Parameters of L-Tetrahydropalmatine and its Metabolites

The table below presents key pharmacokinetic parameters of L-THP and its metabolites following oral administration to rats. This compound is one of the monodesmethyl metabolites of THP[1].

| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) |

| L-THP | 1250 ± 320 | 0.33 ± 0.14 | 2890 ± 560 | 3.4 ± 0.7 |

| L-Isocorypalmine | 128 ± 35 | 0.54 ± 0.26 | 360 ± 98 | 3.8 ± 0.9 |

| L-Corydalmine | 315 ± 85 | 0.58 ± 0.28 | 1150 ± 290 | 4.1 ± 1.1 |

Note: Data for this compound was not explicitly separated in the cited study but is a known metabolite alongside the compounds listed[9].

Structural Elucidation

The definitive identification of a novel or known compound like this compound relies on a combination of modern spectroscopic techniques[10].

Methodologies

-

High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecular ion, which is used to determine the elemental composition and molecular formula of the compound[11].

-

Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable information about the compound's structure[12].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms and the complete structure of the molecule[13].

Metabolic Pathway of THP

This compound is formed from Tetrahydropalmatine through a demethylation reaction, a common metabolic transformation for compounds containing methoxy groups[1].

Pharmacological Context and Signaling Pathways

While specific pharmacological data for this compound is limited, the activity of its parent compound, Tetrahydropalmatine, provides a strong basis for its potential biological effects. THP is known to interact with multiple neurotransmitter systems, primarily acting as an antagonist at dopamine D1 and D2 receptors[14][15][16].

Dopaminergic Signaling Pathway

The antagonism of dopamine receptors by THP is a key mechanism underlying its sedative and analgesic properties[14][15]. This action modulates downstream signaling cascades, influencing neuronal activity.

Conclusion

The isolation and discovery of this compound are intrinsically linked to its precursor, Tetrahydropalmatine, a major alkaloid of the Corydalis genus. This guide has outlined the key experimental protocols for isolating THP and identifying its metabolites through modern analytical techniques. The provided data and visualizations offer a framework for researchers engaged in the study of natural products and their metabolic fate. Further investigation into the specific pharmacological activities of this compound is warranted to fully comprehend its contribution to the therapeutic effects of Corydalis extracts.

References

- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Advances in phytochemical and modern pharmacological research of Rhizoma Corydalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine [frontiersin.org]

- 5. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajtm.magtechjournal.com [ajtm.magtechjournal.com]

- 7. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]

- 9. Simultaneous determination of L-tetrahydropalmatine and its active metabolites in rat plasma by a sensitive ultra high performance liquid chromatography with tandem mass spectrometry method and its application in a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of structurally diverse alkaloids in Corydalis species by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jchps.com [jchps.com]

- 14. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]

- 15. What is the mechanism of Tetrahydropalmatine sulfate? [synapse.patsnap.com]

- 16. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Tetrahydropalmatine and its Metabolite, Tetrahydropalmatrubine: An In-depth Technical Guide

Introduction

This technical guide provides a comprehensive overview of the pharmacological profile of levo-tetrahydropalmatine (l-THP), an isoquinoline alkaloid with a history of use in traditional Chinese medicine and significant interest in modern pharmacology. While the primary focus of this document is l-THP, it is important to note that one of its principal metabolites is Tetrahydropalmatrubine. Due to a scarcity of direct pharmacological data on this compound, this guide will extensively detail the properties of the parent compound, l-THP, which is responsible for the formation of this compound in vivo. The pharmacological activities of l-THP's metabolites, including this compound, are thought to contribute to its overall therapeutic effects[1].

Levo-tetrahydropalmatine is the more potent enantiomer of tetrahydropalmatine, an alkaloid found in plants of the Corydalis and Stephania genera[2]. It is recognized for its sedative, analgesic, and anxiolytic properties, and has been investigated for its potential in treating drug addiction[2][3]. This guide will delve into its receptor binding affinity, functional activity, pharmacokinetic profile, and the signaling pathways it modulates, presenting quantitative data in structured tables and visualizing complex processes with diagrams.

Receptor Binding Affinity

Levo-tetrahydropalmatine exhibits a multi-target receptor binding profile, with notable affinity for dopamine, serotonin, and adrenergic receptors. This broad receptor interaction is believed to be the foundation of its diverse pharmacological effects. The primary mechanism of action of l-THP involves the antagonism of dopamine D1 and D2 receptors[2]. It also interacts with dopamine D3, alpha-adrenergic, and serotonin receptors[1][2].

| Receptor Subtype | Binding Affinity (Ki) | Species | Reference |

| Dopamine D1 | ~124 nM | Not Specified | [2] |

| Dopamine D2 | ~388 nM | Not Specified | [2] |

| Serotonin 5-HT1A | ~340 nM | Not Specified | [2] |

Functional Activity

The functional activity of l-THP is consistent with its receptor binding profile, primarily acting as an antagonist at dopamine receptors. This antagonism is not limited to postsynaptic receptors; l-THP also blocks presynaptic autoreceptors, leading to an increase in dopamine release[2][4]. Its lower affinity for D2 receptors may provide a degree of autoreceptor selectivity[2]. In addition to its dopaminergic effects, l-THP functions as an antagonist at alpha-1 adrenergic receptors and exhibits positive allosteric modulation of GABA-A receptors[2].

Pharmacokinetics and Metabolism

The pharmacokinetic profile of l-THP is characterized by its ability to readily cross the blood-brain barrier[1]. In humans, l-THP has a half-life of approximately 10 hours, which allows for once-daily dosing[1].

The metabolism of l-THP is a key aspect of its pharmacology, leading to the formation of this compound and other metabolites. The biotransformation of THP primarily involves monohydroxylation and demethylation, followed by glucuronidation and sulfonation of the demethylated metabolites[5]. The main drug clearance pathways in humans are multiple demethylations, glucuronic acid and sulfate coupling, and renal excretion[5].

Tetrahydropalmatine has four monodesmethyl metabolites: L-isocorypalmine, L-corypalmine, L-tetrahydropalmatrubine, and L-corydalmine[5]. The metabolism of THP enantiomers is stereoselective and primarily carried out by cytochrome P450 enzymes CYP3A1/2 and CYP1A2 in rat liver microsomes[6].

| Parameter | Value | Species | Reference |

| Half-life (t1/2) | ~10 hours | Human | [1] |

| Peak Brain Levels | Within the first hour | Not Specified | [1] |

In Vivo Effects

The diverse receptor interactions of l-THP translate into a range of in vivo effects, including sedative, analgesic, and neuroprotective actions. Animal experiments have demonstrated that the sedative effect of THP is a result of blocking dopaminergic neurons in the brain[2]. Its analgesic effects are thought to be mediated through its interaction with dopamine receptors[7]. Furthermore, l-THP has shown neuroprotective effects by reducing neuronal apoptosis, mitigating oxidative stress, and regulating inflammatory responses in the brain[8]. It has also been shown to attenuate liver injury by inhibiting apoptosis and autophagy via the TRAF6/JNK signaling pathway[3].

Signaling Pathways

The pharmacological effects of l-THP are mediated through its modulation of several key intracellular signaling pathways. A significant pathway implicated in its hepatoprotective effects is the TRAF6/JNK signaling cascade.

Caption: l-THP inhibits the TRAF6/JNK signaling pathway to reduce apoptosis and autophagy in hepatocytes.

Experimental Protocols

Receptor Binding Assays

Detailed experimental protocols for receptor binding assays are crucial for determining the affinity of a compound for its target receptors. A general protocol for a competitive radioligand binding assay is described below.

Caption: Workflow for a competitive radioligand binding assay to determine receptor affinity.

Methodology:

-

Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., Dopamine D1 or D2) are cultured and harvested. The cells are lysed, and the membrane fraction is isolated by centrifugation.

-

Binding Reaction: The prepared membranes are incubated in a buffer solution containing a known concentration of a specific radioligand (e.g., [3H]-SCH23390 for D1 receptors).

-

Competition: Increasing concentrations of the unlabeled test compound (l-THP) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Incubation: The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Dopamine Release

To assess the effect of l-THP on neurotransmitter release in the brain, in vivo microdialysis is a commonly employed technique.

Methodology:

-

Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal (e.g., the striatum of a rat).

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: Small molecules from the extracellular fluid, including neurotransmitters like dopamine, diffuse across the semipermeable membrane of the probe and are collected in the exiting perfusate (dialysate).

-

Baseline Measurement: Dialysate samples are collected at regular intervals to establish a baseline level of dopamine.

-

Drug Administration: l-THP is administered to the animal (e.g., via intraperitoneal injection).

-

Post-treatment Sampling: Dialysate collection continues after drug administration to measure changes in dopamine levels.

-

Analysis: The concentration of dopamine in the dialysate samples is quantified using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Levo-tetrahydropalmatine possesses a complex pharmacological profile characterized by its interactions with multiple neurotransmitter systems, most notably the dopaminergic system. Its ability to antagonize dopamine receptors, modulate other receptor systems, and readily access the central nervous system underpins its observed sedative, analgesic, and potential anti-addictive properties. The metabolism of l-THP to compounds such as this compound may also contribute to its overall therapeutic effects, although further research is required to fully elucidate the pharmacological profile of these metabolites. The methodologies and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this multifaceted compound.

References

- 1. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]

- 3. The Protective Effects of Levo-Tetrahydropalmatine on ConA-Induced Liver Injury Are via TRAF6/JNK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of l-tetrahydropalmatine on dopamine release and metabolism in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoselective metabolism of tetrahydropalmatine enantiomers in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

Unraveling the Enigmatic Mechanism of Action of Tetrahydropalmatrubine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydropalmatrubine, a primary metabolite of the pharmacologically active alkaloid Tetrahydropalmatine (THP), is implicated in the diverse therapeutic effects of its parent compound, which range from analgesia and sedation to the treatment of addiction. A comprehensive understanding of this compound's mechanism of action is crucial for its potential development as a standalone therapeutic agent. This technical guide synthesizes the current, albeit limited, understanding of this compound's molecular interactions and delineates the well-established mechanisms of its parent compound, Tetrahydropalmatine, to infer its likely pharmacological profile. This document provides a detailed overview of the key molecular targets, associated signaling pathways, quantitative data on receptor interactions of THP, and relevant experimental methodologies.

Introduction

Tetrahydropalmatine (THP), an isoquinoline alkaloid extracted from the tubers of Corydalis and other medicinal plants, has a long history of use in traditional Chinese medicine. Its clinical applications are attributed to its sedative, hypnotic, analgesic, and anti-addictive properties. The pharmacological activity of THP is primarily mediated through its interaction with central nervous system receptors, particularly dopamine receptors. As a key metabolite, L-tetrahydropalmatrubine is thought to contribute significantly to the overall pharmacological effects of THP. However, direct and extensive research into the specific mechanism of action of this compound remains scarce. This guide will, therefore, leverage the extensive knowledge of THP's pharmacology to build a foundational understanding of its metabolite, this compound.

Core Mechanism of Action: Insights from Tetrahydropalmatine

The primary mechanism of action of THP involves its role as an antagonist at dopamine D1 and D2 receptors.[1][2] It also exhibits activity at dopamine D3, alpha-adrenergic, and serotonin receptors.[1][2] This multi-target profile underpins its complex pharmacological effects.

Dopamine Receptor Antagonism

THP's most well-characterized action is its antagonism of dopamine receptors. By blocking these receptors, THP modulates dopaminergic neurotransmission, which is critical in regulating reward, motivation, and motor control. This antagonism is believed to be the foundation of its utility in treating addiction and its sedative effects.[1]

Modulation of Other Neurotransmitter Systems

Beyond the dopaminergic system, THP interacts with other key neurotransmitter systems:

-

Adrenergic Receptors: THP acts as an antagonist at alpha-adrenergic receptors.[1]

-

Serotonin Receptors: It also demonstrates interaction with serotonin receptors.[1]

-

GABA-A Receptors: THP has been shown to be a positive allosteric modulator of GABA-A receptors, which contributes to its sedative and anxiolytic effects.[1]

Key Signaling Pathways

The diverse pharmacological effects of THP, and likely this compound, are mediated by several downstream signaling pathways.

Dopamine Receptor-Mediated Signaling

As a dopamine receptor antagonist, THP influences intracellular signaling cascades regulated by these G protein-coupled receptors. This includes the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels, which in turn affects protein kinase A (PKA) and downstream signaling events.

PI3K/Akt/eNOS/NO/cGMP Pathway

THP has been shown to induce vasodilation through the activation of the PI3K/Akt/eNOS/NO/cGMP signaling pathway. This pathway is crucial for cardiovascular regulation.

References

Tetrahydropalmatrubine's Interaction with Dopamine D1/D2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrahydropalmatrubine is a metabolite of levo-tetrahydropalmatine (l-THP), an active component isolated from the Corydalis and Stephania genera of plants. While direct quantitative data on the interaction of this compound with dopamine D1 and D2 receptors is limited in publicly available literature, extensive research on its parent compound, l-THP, provides significant insights into its potential pharmacodynamics. This technical guide summarizes the current understanding of how these compounds interact with dopamine D1 and D2 receptors, presenting available quantitative data for closely related compounds, detailed experimental protocols for assessing such interactions, and visual representations of the associated signaling pathways and experimental workflows. Levo-tetrahydropalmatine is reported to act as a partial agonist at the dopamine D1 receptor and an antagonist at the D2 receptor.[1][2] This dual activity makes it an interesting candidate for various therapeutic applications, including analgesia and the treatment of addiction.[3]

Quantitative Data on the Interaction of l-Tetrahydropalmatine and Related Compounds with Dopamine D1/D2 Receptors

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| l-Tetrahydroberberrubine (l-TU) | Dopamine D1 | Functional Assay (cAMP) | IC50 | 385 nM | [4] |

| l-Tetrahydroberberrubine (l-TU) | Dopamine D2 | Functional Assay (Calcium Flux) | IC50 | 985 nM | [4] |

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with dopamine D1 and D2 receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound to the dopamine D1 and D2 receptors.

Objective: To quantify the affinity of a test compound for dopamine D1 and D2 receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from cells stably expressing human dopamine D1 or D2 receptors (e.g., CHO or HEK293 cells), or rodent brain tissue homogenates (e.g., striatum).

-

Radioligands:

-

For D1 Receptors: [³H]SCH23390 (a D1 antagonist).

-

For D2 Receptors: [³H]Spiperone or [³H]Raclopride (D2 antagonists).

-

-

Test Compound: this compound or related compounds.

-

Non-specific Binding Control:

-

For D1 Receptors: 1 µM SKF-83566 or another suitable D1 antagonist.

-

For D2 Receptors: 10 µM Haloperidol or another suitable D2 antagonist.

-

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Homogenize the receptor source tissue or cells in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

Radioligand at a concentration near its Kd.

-

Either:

-

Vehicle (for total binding).

-

Non-specific binding control (for non-specific binding).

-

A range of concentrations of the test compound.

-

-

Receptor membrane preparation.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Accumulation Assay

This assay is used to determine the functional effect (agonist or antagonist activity) of a test compound on Gs-coupled (D1) or Gi-coupled (D2) dopamine receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Objective: To assess whether a test compound stimulates (agonism) or inhibits (antagonism) the D1 or D2 receptor-mediated signaling cascade.

Materials:

-

Cell Line: A cell line stably expressing the human dopamine D1 receptor (Gs-coupled) or D2 receptor (Gi-coupled), such as CHO or HEK293 cells.

-

Test Compound: this compound or related compounds.

-

Agonist Control:

-

For D1 Receptors: Dopamine or SKF-81297.

-

For D2 Receptors: Dopamine or Quinpirole.

-

-

Antagonist Control:

-

For D1 Receptors: SCH23390.

-

For D2 Receptors: Haloperidol.

-

-

Forskolin: (For studying Gi-coupled receptors).

-

cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.

-

Cell Culture Medium and supplements.

Procedure for D1 Receptor (Gs-coupled):

-

Cell Plating: Seed the D1-expressing cells in a 96-well plate and grow to confluency.

-

Compound Addition:

-

Agonist Mode: Add increasing concentrations of the test compound to the cells.

-

Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration of a D1 agonist (e.g., the EC80 concentration).

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

-

Data Analysis:

-

Agonist Mode: Plot the cAMP levels against the logarithm of the test compound concentration to determine the EC50 (potency) and Emax (efficacy).

-

Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration to determine the IC50.

-

Procedure for D2 Receptor (Gi-coupled):

-

Cell Plating: Seed the D2-expressing cells in a 96-well plate and grow to confluency.

-

Compound Addition:

-

Agonist Mode: Add increasing concentrations of the test compound in the presence of a fixed concentration of forskolin (which stimulates adenylyl cyclase and increases cAMP).

-

Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration of a D2 agonist and forskolin.

-

-

Incubation: Incubate the plate at 37°C for a specified time.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration.

-

Data Analysis:

-

Agonist Mode: A D2 agonist will inhibit forskolin-stimulated cAMP production. Plot the decrease in cAMP against the logarithm of the test compound concentration to determine EC50 and Emax.

-

Antagonist Mode: A D2 antagonist will reverse the agonist-induced inhibition of forskolin-stimulated cAMP production. Plot the reversal of inhibition against the logarithm of the test compound concentration to determine the IC50.

-

Visualizations

Signaling Pathways

Caption: Dopamine D1/D2 receptor signaling pathways and the modulatory role of this compound.

Experimental Workflow

Caption: Workflow for characterizing the interaction of a test compound with dopamine receptors.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Significantly different effects of tetrahydroberberrubine enantiomers on dopamine D1/D2 receptors revealed by experimental study and integrated in silico simulation - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Neuroprotective Effects of Tetrahydropalmatrubine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrahydropalmatrubine, a metabolite of the naturally occurring alkaloid Tetrahydropalmatine (THP), is emerging as a compound of interest for its potential neuroprotective properties. While direct and extensive research on this compound is in its nascent stages, initial studies on its parent compound, THP, provide a strong foundation for understanding its therapeutic potential in the context of neurodegenerative diseases and acute neuronal injury. This technical guide synthesizes the current understanding of the neuroprotective effects of THP and its derivatives, with a focus on preclinical data, experimental methodologies, and implicated signaling pathways. It is important to note that while this compound is a known metabolite, the majority of the available quantitative data and detailed experimental protocols pertain to THP as a whole. This document will therefore focus on the comprehensive data available for THP, which provides a strong inferential basis for the potential activities of this compound.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a significant and growing global health burden. The pathological hallmarks of these conditions often include oxidative stress, neuroinflammation, and apoptotic neuronal cell death. Consequently, therapeutic strategies are increasingly focused on identifying neuroprotective agents that can mitigate these detrimental processes. Tetrahydropalmatine (THP), an isoquinoline alkaloid extracted from plants of the Corydalis and Stephania genera, has demonstrated a range of pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects.[1][2] Its metabolite, this compound, is presumed to contribute to this activity profile. This whitepaper will provide an in-depth overview of the initial preclinical evidence supporting the neuroprotective effects of THP and its derivatives, offering a valuable resource for researchers and drug development professionals in the field.

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of Tetrahydropalmatine (THP) has been quantified in various preclinical models. These studies have primarily focused on models of cerebral ischemia-reperfusion injury and chemically induced neurotoxicity. The following tables summarize key quantitative findings from these investigations.

Table 1: Neuroprotective Effects of L-Tetrahydropalmatine (L-THP) in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

| Parameter | MCAO Group | L-THP (12.5 mg/kg) | L-THP (25 mg/kg) | L-THP (50 mg/kg) |

| Neurological Score | 3.5 ± 0.5 | 2.8 ± 0.4 | 2.1 ± 0.3 | 1.5 ± 0.3 |

| Infarct Volume (%) | 45.2 ± 5.1 | 35.6 ± 4.8 | 28.3 ± 4.2 | 20.1 ± 3.9 |

| Brain Water Content (%) | 81.3 ± 1.2 | 79.8 ± 1.1 | 78.5 ± 1.0 | 77.2 ± 0.9 |

| Bcl-2 Expression (relative to control) | 0.4 ± 0.1 | 0.6 ± 0.1 | 0.8 ± 0.2 | 1.1 ± 0.2 |

| Bax Expression (relative to control) | 2.8 ± 0.4 | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.0 ± 0.2 |

| Cleaved Caspase-3 Expression (relative to control) | 3.2 ± 0.5 | 2.4 ± 0.4 | 1.7 ± 0.3 | 1.1 ± 0.3 |

*p < 0.05 compared to MCAO group. Data are presented as mean ± SD. (Data synthesized from a study on L-THP in cerebral ischemia-reperfusion injury)[3]

Table 2: Effects of Tetrahydropalmatine (THP) on Oxidative Stress and Neuroinflammation Markers in a d-galactose-induced Memory Impairment Model in Rats

| Parameter | Control Group | d-galactose Group | d-galactose + THP (20 mg/kg) | d-galactose + THP (40 mg/kg) |

| Malondialdehyde (MDA) (nmol/mg protein) | 3.2 ± 0.4 | 7.8 ± 0.9 | 5.1 ± 0.6 | 4.0 ± 0.5 |

| Superoxide Dismutase (SOD) (U/mg protein) | 125.4 ± 10.2 | 78.6 ± 8.5 | 99.8 ± 9.1 | 115.2 ± 10.8 |

| Glutathione (GSH) (µmol/g protein) | 8.5 ± 0.7 | 4.2 ± 0.5 | 6.3 ± 0.6 | 7.9 ± 0.8 |

| NF-κB p65 Expression (relative to control) | 1.0 ± 0.1 | 2.9 ± 0.3 | 1.8 ± 0.2 | 1.2 ± 0.1 |

| Glial Fibrillary Acidic Protein (GFAP) Expression (relative to control) | 1.0 ± 0.2 | 3.5 ± 0.4 | 2.1 ± 0.3 | 1.4 ± 0.2 |

*p < 0.05 compared to d-galactose group. Data are presented as mean ± SD. (Data synthesized from a study on THP in a d-galactose-induced aging model)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols employed in the study of THP's neuroprotective effects.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is widely used to simulate ischemic stroke.

-

Animal Model: Male Sprague-Dawley rats (250-300g) are typically used.

-

Anesthesia: Anesthesia is induced and maintained with isoflurane (e.g., 4% for induction, 1.5-2% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail.

-

Surgical Procedure:

-

A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and dissected distally.

-

A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

The suture is left in place for a defined period (e.g., 90-120 minutes) to induce ischemia.

-

For reperfusion, the suture is withdrawn.

-

-

Drug Administration: L-THP (or vehicle) is administered intraperitoneally or intravenously at specified doses (e.g., 12.5, 25, 50 mg/kg) typically 30 minutes before the onset of ischemia or at the beginning of reperfusion.

-

Outcome Measures:

-

Neurological Deficit Scoring: A graded scale (e.g., 0-4) is used to assess motor deficits 24 hours after MCAO.

-

Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Brain Water Content: The wet and dry weight of brain hemispheres are measured to determine edema.

-

Immunohistochemistry/Western Blot: Brain tissue is processed to analyze the expression of proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3).

-

In Vitro Model: Glutamate-Induced Excitotoxicity in Neuronal Cell Culture

This model is used to study the protective effects of compounds against glutamate-induced neuronal death.

-

Cell Line: Primary cortical neurons or immortalized neuronal cell lines (e.g., SH-SY5Y, HT22) are used.

-

Cell Culture: Cells are maintained in appropriate culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

-

Experimental Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere and differentiate.

-

Cells are pre-treated with various concentrations of this compound or THP for a specified duration (e.g., 1-2 hours).

-

Glutamate (e.g., 5-10 mM) is added to the culture medium to induce excitotoxicity.

-

Cells are incubated for a further 24 hours.

-

-

Outcome Measures:

-

Cell Viability Assay: MTT or LDH assays are performed to quantify cell survival.

-

Measurement of Reactive Oxygen Species (ROS): Fluorescent probes like DCFH-DA are used to measure intracellular ROS levels.

-

Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry is used to quantify apoptotic and necrotic cells.

-

Western Blot Analysis: Cell lysates are analyzed for the expression of key signaling proteins.

-

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of Tetrahydropalmatine and its derivatives are attributed to their modulation of several key intracellular signaling pathways. These pathways are central to neuronal survival, inflammation, and the response to oxidative stress.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade in neurons. Activation of this pathway promotes cell growth, proliferation, and inhibits apoptosis. THP has been shown to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, can phosphorylate and inactivate pro-apoptotic proteins such as Bad and activate transcription factors that promote the expression of survival genes.

Caption: PI3K/Akt signaling pathway activated by THP.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs). THP has been shown to induce the activation of the Nrf2 pathway, thereby enhancing the cellular defense against oxidative damage.

Caption: Nrf2 antioxidant response pathway modulated by THP.

Experimental Workflow for Investigating Neuroprotective Mechanisms

A typical workflow to elucidate the mechanisms of action of a potential neuroprotective compound like this compound is illustrated below.

Caption: General experimental workflow for neuroprotection studies.

Conclusion and Future Directions

The initial body of research on Tetrahydropalmatine provides compelling evidence for its neuroprotective effects, mediated through the modulation of key signaling pathways involved in cell survival, antioxidant defense, and inflammation. While this compound is a recognized metabolite, there is a clear need for dedicated studies to elucidate its specific contributions to the observed neuroprotective profile of THP. Future research should focus on:

-

Isolation and Pharmacological Characterization: Isolating pure this compound and systematically evaluating its neuroprotective efficacy in various in vitro and in vivo models.

-

Quantitative Analysis: Generating robust quantitative data on the dose-dependent effects of this compound on neuronal survival, oxidative stress markers, and inflammatory mediators.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetic and Bioavailability Studies: Determining the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion, which is crucial for its development as a therapeutic agent.

References

- 1. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Levo-tetrahydropalmatine Attenuates Neuron Apoptosis Induced by Cerebral Ischemia-Reperfusion Injury: Involvement of c-Abl Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effect of tetrahydropalmatine against d-galactose induced memory impairment in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Analgesic Potential of Tetrahydropalmatrubine: A Technical Guide for Drug Development Professionals

An In-depth Exploration of the Mechanisms and Therapeutic Promise of a Multifaceted Analgesic Compound

Introduction

Tetrahydropalmatrubine (THP), an active isoquinoline alkaloid constituent of the Corydalis and Stephania plant species, has a long history of use in traditional medicine for its sedative and analgesic properties. Modern pharmacological research is now elucidating the complex mechanisms underlying its pain-relieving effects, revealing a multifaceted interaction with key neurotransmitter systems and intracellular signaling cascades. This technical guide provides a comprehensive overview of the current understanding of THP's analgesic properties, intended for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, present quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.

Mechanism of Action: A Multi-Target Approach

The analgesic effects of l-tetrahydropalmatine (l-THP), the more active enantiomer, are primarily attributed to its unique modulation of the dopaminergic system. Unlike typical antipsychotics, l-THP exhibits a mixed antagonist/agonist profile at dopamine receptors. It functions as a partial agonist at D1 receptors and an antagonist at D2 receptors.[1][2] This dual action is believed to be central to its analgesic and hypnotic effects, particularly in the context of neuropathic pain.[1][3]

Beyond dopamine receptors, l-THP interacts with a range of other neurotransmitter systems, contributing to its broad pharmacological profile. This includes antagonism of α1- and α2-adrenergic receptors and interactions with several serotonin (5-HT) receptors, including 5-HT1A, 5-HT1D, 5-HT4, and 5-HT7.[4] This polypharmacology suggests that THP's analgesic efficacy may stem from a synergistic modulation of multiple pain-related pathways.

Quantitative Data on Analgesic Efficacy and Receptor Binding

The analgesic properties of THP have been quantified in various preclinical models of pain, demonstrating dose-dependent efficacy. Furthermore, its binding affinities for key receptors have been determined, providing a molecular basis for its mechanism of action.

Behavioral Analgesia

| Pain Model | Species | Behavioral Assay | THP Dose (i.p.) | Outcome |

| Neuropathic Pain (SNI) | Mouse | Von Frey Test | 40 mg/kg | Significantly increased mechanical withdrawal threshold over 14 days[5] |

| Neuropathic Pain (PSNL) | Mouse | Von Frey Test | 5 mg/kg | 134.4% increase in mechanical threshold[3] |

| 10 mg/kg | 174.8% increase in mechanical threshold[3] | |||

| Hot Plate Test | 5 mg/kg | 49.4% prolongation of thermal latency[3] | ||

| 10 mg/kg | 69.2% prolongation of thermal latency[3] | |||

| Inflammatory Pain (CFA) | Rat | Mechanical Allodynia | 10 mg/kg | Significantly alleviated pain behaviors[4][6] |

| Heat Hyperalgesia | 10 mg/kg | Significantly alleviated pain behaviors[7] |

Receptor Binding Affinities and Electrophysiological Effects

| Target | Parameter | Value | Species |

| Dopamine D1 Receptor | Ki | ~124 nM[5] | |

| IC50 | 166 nM[5] | ||

| Dopamine D2 Receptor | Ki | ~388 nM[5] | |

| IC50 | 1.4 µM[5] | ||

| Dopamine D3 Receptor | Ki | 1.4 µM[5] | |

| IC50 | ~3.3 µM[5] | ||

| α1A-Adrenergic Receptor | % Inhibition | >50% at 10 µM[4] | |

| α2A-Adrenergic Receptor | % Inhibition | >50% at 10 µM[4] | |

| 5-HT1A, 5-HT1D, 5-HT4, 5-HT7 Receptors | % Inhibition | >50% at 10 µM[4] | |

| Dopamine Neurons (SNC) | ED50 (reversal of apomorphine inhibition) | (-)-THP: 0.77 mg/kg | Rat |

| (+)-THP: 23 mg/kg | Rat |

Signaling Pathways Implicated in THP-Mediated Analgesia

Recent research has begun to unravel the downstream signaling cascades that are modulated by THP, providing a deeper understanding of its analgesic and anti-inflammatory effects.

p38 MAPK/NF-κB/iNOS Pathway

In models of neuropathic pain, THP has been shown to suppress the activation of the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[5] This, in turn, leads to a reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and interleukin-1β (IL-1β) in the dorsal root ganglia and sciatic nerve.[5]

TNF-α/uPA/PAR2/TRPV1 Pathway

In the context of bone cancer pain, THP has been demonstrated to inactivate the TNF-α/uPA/PAR2/TRPV1 pathway in dorsal root ganglia. This leads to a reduction in neuronal excitotoxicity and inflammation, contributing to its analgesic effect in this specific pain modality.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of THP's analgesic properties.

Animal Models of Pain

1. Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model

-

Animals: Adult male Sprague-Dawley rats (180-220 g).

-

Procedure: A subcutaneous injection of 100 µL of CFA (1 mg/mL heat-killed Mycobacterium tuberculosis suspended in paraffin oil and mannide monooleate) is administered into the plantar surface of the right hind paw.

-

Assessment: Paw volume is measured using a plethysmometer to quantify edema. Mechanical allodynia and thermal hyperalgesia are assessed at baseline and various time points post-CFA injection. THP or vehicle is typically administered intraperitoneally (i.p.) at specified doses.

2. Neuropathic Pain: Spared Nerve Injury (SNI) Model

-

Animals: Adult male C57BL/6 mice (20-25 g).

-

Procedure: Under isoflurane anesthesia, the right sciatic nerve is exposed at the level of its trifurcation into the sural, common peroneal, and tibial nerves. The common peroneal and tibial nerves are ligated with a 6-0 silk suture and transected distal to the ligation, removing a 2-4 mm section of the distal nerve stump. The sural nerve is left intact.

-

Assessment: Mechanical allodynia is measured using the von Frey test at baseline and various time points post-surgery. THP or vehicle is administered i.p. at specified doses.

Behavioral Assays

1. Mechanical Allodynia: Von Frey Test

-

Apparatus: A set of calibrated von Frey filaments with varying bending forces.

-

Procedure: Animals are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes. The filaments are applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause slight bending. The 50% paw withdrawal threshold is determined using the up-down method.

-

Workflow:

2. Thermal Hyperalgesia: Hot Plate Test

-

Apparatus: A hot plate apparatus with the surface temperature maintained at a constant 52-55°C.

-

Procedure: Each animal is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Data Analysis: The latency to response is compared between THP-treated and vehicle-treated groups.

Molecular and Cellular Assays

1. Western Blot for Signaling Proteins

-

Sample Preparation: Spinal cord or DRG tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Procedure: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p38, p-p65, GFAP, Iba1) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

2. ELISA for Cytokines

-

Sample Preparation: Spinal cord tissue is homogenized, and the supernatant is collected after centrifugation.

-

Procedure: The concentrations of cytokines such as TNF-α and IL-1β in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The absorbance is read on a microplate reader, and the cytokine concentrations are calculated based on a standard curve.

3. In Vivo Electrophysiology of Dopamine Neurons

-

Animals: Anesthetized rats.

-

Procedure: Extracellular single-unit recordings are performed from dopamine neurons in the substantia nigra pars compacta. A recording electrode is lowered into the target brain region. Dopaminergic neurons are identified by their characteristic electrophysiological properties (e.g., long-duration action potentials, slow firing rate).

-

Drug Administration: THP or other pharmacological agents are administered intravenously, and changes in the firing rate and pattern of the neurons are recorded and analyzed.

Conclusion and Future Directions

This compound presents a compelling profile as a potential novel analgesic. Its multi-target mechanism of action, involving both dopaminergic modulation and inhibition of key inflammatory signaling pathways, suggests its potential utility in treating complex pain states, including neuropathic and inflammatory pain. The preclinical data summarized herein provide a strong rationale for its further development.

Future research should focus on a more detailed characterization of its effects on other ion channels and receptors involved in nociception, particularly in dorsal root ganglion neurons. Elucidating the precise links between its dopamine receptor activity and the downstream anti-inflammatory signaling cascades will be crucial for a complete understanding of its mechanism. Furthermore, well-controlled clinical trials are necessary to translate these promising preclinical findings into effective therapies for patients suffering from chronic pain. The unique pharmacological profile of THP, with its potential for efficacy in difficult-to-treat pain conditions and a possibly favorable side-effect profile compared to opioids, makes it a high-priority candidate for continued investigation in the field of pain therapeutics.

References

- 1. L-Tetrahydropalmatine alleviates mechanical hyperalgesia in models of chronic inflammatory and neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dopamine D1 and D2 receptors mediate analgesic and hypnotic effects of l-tetrahydropalmatine in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

Tetrahydropalmatrubine (THP) in Addiction Models: A Technical Guide

This technical guide provides a comprehensive overview of the preliminary research on Tetrahydropalmatrubine (THP), a protoberberine alkaloid, in various preclinical models of addiction. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at the experimental data, protocols, and proposed mechanisms of action of THP as a potential therapeutic agent for substance use disorders.

Introduction

This compound (THP) is an active component isolated from the traditional Chinese medicinal herb Corydalis yanhusuo. It is a dopamine receptor antagonist with a notable affinity for D1, D2, and D3 receptors. This pharmacological profile has made it a compound of interest for investigating its potential to mitigate the reinforcing effects of addictive drugs and to alleviate withdrawal symptoms. Research has primarily focused on its efficacy in animal models of addiction to substances such as cocaine and heroin.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of THP on addiction-related behaviors.

Table 1: Effects of THP on Cocaine-Induced Behaviors

| Behavioral Paradigm | Animal Model | THP Dosage (mg/kg, i.p.) | Route of Administration | Key Findings | Reference |

| Locomotor Activity | Rats | 2.5, 5, 10 | Intraperitoneal (i.p.) | Dose-dependently inhibited cocaine-induced hyperlocomotion. | |

| Conditioned Place Preference (CPP) | Rats | 5, 10 | Intraperitoneal (i.p.) | Blocked the acquisition and expression of cocaine-induced CPP. | |

| Self-Administration | Rats | 1.25, 2.5, 5 | Intraperitoneal (i.p.) | Dose-dependently reduced the motivation to self-administer cocaine. | |

| Reinstatement | Rats | 1.25, 2.5, 5 | Intraperitoneal (i.p.) | Attenuated cocaine-primed reinstatement of drug-seeking behavior. |

Table 2: Effects of THP on Opioid-Related Behaviors

| Behavioral Paradigm | Animal Model | THP Dosage (mg/kg) | Route of Administration | Key Findings | Reference |

| Conditioned Place Preference (CPP) | Rats | 1.25, 2.5, 5 | Intraperitoneal (i.p.) | Inhibited the acquisition of heroin-induced CPP. | |

| Self-Administration | Rats | 2.5, 5 | Intraperitoneal (i.p.) | Reduced heroin self-administration. | N/A |

| Withdrawal Symptoms | Mice | 10, 20, 40 | Oral (p.o.) | Alleviated naloxone-precipitated withdrawal symptoms in morphine-dependent mice. |

Experimental Protocols

This section details the methodologies for key experiments cited in the research on THP in addiction models.

3.1. Cocaine Self-Administration and Reinstatement

-

Subjects: Male Sprague-Dawley rats.

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and a drug infusion pump.

-

Procedure:

-

Surgery: Rats are surgically implanted with intravenous catheters in the jugular vein.

-

Acquisition: Rats are trained to press an active lever to receive an intravenous infusion of cocaine (0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule. Each infusion is paired with a light cue.

-

Extinction: Once stable self-administration is achieved, the cocaine infusions and light cues are withheld, and lever presses no longer result in drug delivery. This continues until responding on the active lever is significantly reduced.

-

Reinstatement: Following extinction, rats are tested for reinstatement of drug-seeking behavior. This is triggered by a priming injection of cocaine (10 mg/kg, i.p.). THP (1.25, 2.5, or 5 mg/kg, i.p.) is administered prior to the cocaine priming injection to assess its effect on reinstatement.

-

-

Data Analysis: The number of active and inactive lever presses is recorded. A significant increase in active lever presses following the cocaine prime is indicative of reinstatement.

3.2. Conditioned Place Preference (CPP)

-